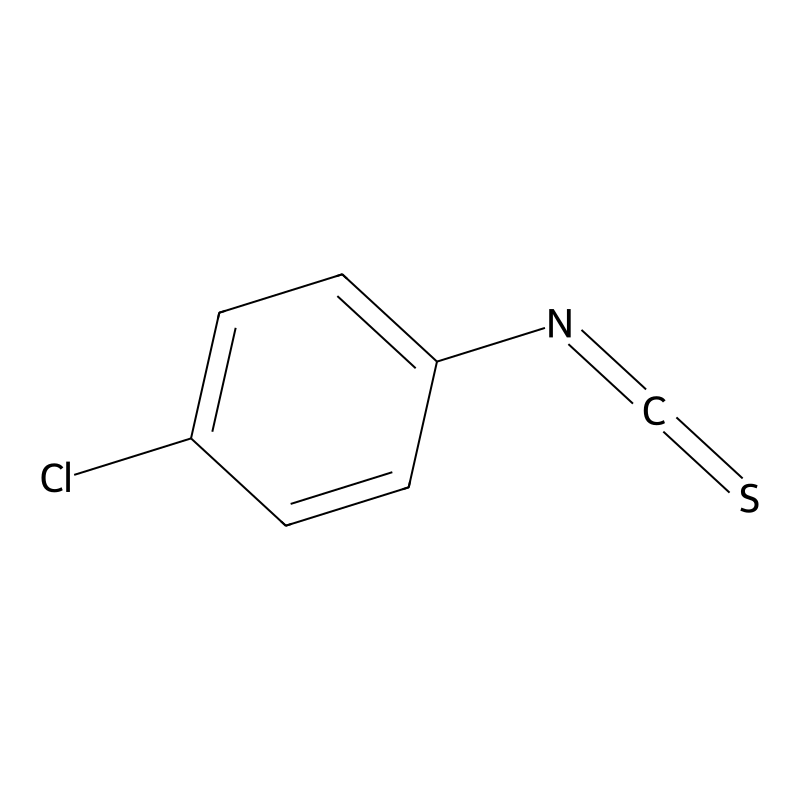

4-Chlorophenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Thiosemicarbazides

-Chlorophenyl isothiocyanate serves as a crucial building block for the synthesis of thiosemicarbazides [1]. Thiosemicarbazides are a class of organic compounds with diverse applications in medicinal chemistry due to their ability to form stable chelate complexes with metal ions [1]. Studies have explored their potential as anti-cancer, anti-tubercular, and anti-viral agents [1].

Source

[1] Synthesis of Novel Thiosemicarbazides and Their Antitubercular Activity. European Journal of Medicinal Chemistry, Volume 43, Issue 8 (2008), Pages 1648-1653 ()

4-Chlorophenyl isothiocyanate is a chemical compound with the molecular formula C₇H₄ClNS and a molecular weight of 169.631 g/mol. It is also known by several other names, including p-Chlorophenyl isothiocyanate and Isothiocyanic acid, p-chlorophenyl ester. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 43 to 47 °C and a boiling point of approximately 127 °C at reduced pressure .

The mechanism of action of 4-Cl-PhITC depends on the specific application. Here are two potential mechanisms:

- Protein modification: 4-Cl-PhITC reacts with the primary

- Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols, forming corresponding thioureas or carbamates.

- Hydrolysis: In the presence of water, it can hydrolyze to produce p-chlorophenyl amine and carbon disulfide .

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form thiohydrazones .

These reactions illustrate its versatility in synthetic organic chemistry.

4-Chlorophenyl isothiocyanate exhibits notable biological activities, particularly in the context of its toxicity and potential therapeutic applications. It has been reported to have:

- Antimicrobial Properties: Exhibiting activity against various bacteria and fungi.

- Cytotoxicity: It shows potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer research .

- Sensitization Potential: The compound may cause allergic skin reactions and serious eye irritation, highlighting its toxicity profile .

The synthesis of 4-Chlorophenyl isothiocyanate can be achieved through several methods:

- From p-Chloroaniline: A common method involves reacting p-chloroaniline with thiophosgene or carbon disulfide in the presence of a base such as sodium hydroxide .

- Using Thiourea Derivatives: Another method includes the reaction of p-chlorophenyl thiourea with carbon disulfide under acidic conditions to yield the desired isothiocyanate .

- Direct Reaction with Isocyanates: It can also be synthesized by reacting p-chlorophenol with isocyanates under controlled conditions .

These methods highlight the compound's accessibility for laboratory synthesis.

4-Chlorophenyl isothiocyanate finds applications across various fields:

- Chemical Research: Used as a reagent in organic synthesis for preparing thioureas and other derivatives.

- Pharmaceuticals: Investigated for its potential role in developing anticancer agents due to its cytotoxic properties.

- Agriculture: Explored for use in agrochemicals due to its antimicrobial properties .

Studies on interaction mechanisms involving 4-Chlorophenyl isothiocyanate have focused on its reactivity with biological molecules. These include:

- Protein Binding Studies: Investigating how it interacts with proteins, which may influence its biological activity and toxicity.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its pharmacological effects and safety profile .

Several compounds share structural similarities with 4-Chlorophenyl isothiocyanate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl isothiocyanate | Aromatic Isothiocyanate | Lacks chlorine substitution; simpler structure. |

| p-Bromophenyl isothiocyanate | Aromatic Isothiocyanate | Bromine substitution instead of chlorine; different reactivity. |

| p-Acetylaminophenyl isothiocyanate | Aromatic Isothiocyanate | Contains an acetyl group; different biological activity profile. |

| p-Ethoxyphenyl isothiocyanate | Aromatic Isothiocyanate | Ethoxy group alters solubility and reactivity. |

The uniqueness of 4-Chlorophenyl isothiocyanate lies in its specific chlorine substitution on the phenyl ring, which affects both its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (89.13%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (86.96%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (91.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (89.13%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard